molecular formula C21H41N3O11 B605888 Azido-PEG9-acid CAS No. 1670249-37-2

Azido-PEG9-acid

Cat. No. B605888
M. Wt: 511.57
InChI Key: SITPDBHRMHFFHS-UHFFFAOYSA-N
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Description

Azido-PEG9-acid is a PEG molecule consisting of an azide and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . It is a non-cleavable 9 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

Azido-PEG9-acid is synthesized using a variety of functional groups . It can be used in the synthesis of PROTACs . The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular formula of Azido-PEG9-acid is C21H41N3O11 . It has a molecular weight of 511.6 g/mol . The InChIKey is SITPDBHRMHFFHS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The azide group in Azido-PEG9-acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is often used in polymer chemistry, peptide conjugation, and to attach other biomolecules .


Physical And Chemical Properties Analysis

Azido-PEG9-acid has a molecular weight of 511.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 13 . It has a Rotatable Bond Count of 30 . The Topological Polar Surface Area is 135 Ų .

Scientific Research Applications

1. Synthesis of α-Azido Ketones

  • Application Summary: α-Azido ketones are versatile and valuable synthetic intermediates known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation .
  • Methods of Application: α-Azido ketones react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction .
  • Results or Outcomes: These molecules display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .

2. Synthesis and Melting Characterization of Azide Poly (ethylene glycol) Derivatives

  • Application Summary: Poly (ethylene glycol) (PEG) is a semicrystalline polymer with tremendous applications in biological contexts and for industrial uses . Azide-terminated PEGs are a specific class of PEG derivatives .
  • Methods of Application: The synthesis and melting characterization of azide poly (ethylene glycol) derivatives involve the preparation and characterization of these PEG derivatives, with special attention given to the effect of these chain end groups and their precursors on properties affecting the PEGylation of proteins, nanoparticles and nanostructured surfaces .
  • Results or Outcomes: Azide end groups affect PEG melting behavior. In contrast to oxygen-containing end groups, azides do not interact with PEG segments, thus inducing defect formation in the crystal lattice and the reduction of crystal sizes .

3. Click Chemistry

  • Application Summary: The azide group in Azido-PEG9-acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
  • Methods of Application: This involves the reaction of the azide group with alkyne, BCN, DBCO via Click Chemistry .
  • Results or Outcomes: The outcome of this reaction is a stable triazole linkage .

Safety And Hazards

Azido-PEG9-acid is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Azido-PEG9-acid is a promising compound in the field of bioconjugation chemistry due to its ability to form stable triazole linkages . It has potential applications in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N3O11/c22-24-23-2-4-28-6-8-30-10-12-32-14-16-34-18-20-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-20H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITPDBHRMHFFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG9-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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